22,23-Didehydro Selamectin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

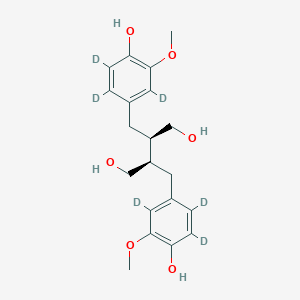

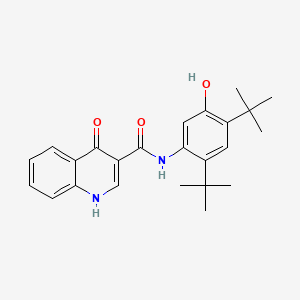

22,23-Didehydro Selamectin, also known as Avermectin A1a, is an impurity of Selamectin . Selamectin is a topical parasiticide and antihelminthic used on dogs and cats . The molecular formula of this compound is C43 H61 N O11 and it has a molecular weight of 767.94 .

Synthesis Analysis

The synthesis process of Selamectin, which this compound is an impurity of, has been described in patents . The process involves using doramectin as a starting material, and obtaining selamectin via hydrogenation, oxidation, oximation, and desugaring .Molecular Structure Analysis

The molecular formula of this compound is C43 H61 N O11 . This indicates that it contains 43 carbon atoms, 61 hydrogen atoms, 1 nitrogen atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis

This compound has a melting point of >184°C (dec.) and a predicted boiling point of 918.0±65.0 °C . It has a predicted density of 1.35±0.1 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a color ranging from white to light green .Safety and Hazards

22,23-Didehydro Selamectin is intended to be used only for scientific research and development and is not for use in humans or animals . In case of exposure, it is recommended to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of 22,23-Didehydro Selamectin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Selamectin", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Selamectin is reacted with sodium hydride in anhydrous acetone to form the corresponding sodium salt.", "Bromine is added to the reaction mixture to form the bromo derivative.", "The bromo derivative is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with methanol to form the methanesulfonate salt.", "The methanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with ethanol to form the ethanesulfonate salt.", "The ethanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with diethyl ether to form the diethyl ether solvate." ] } | |

CAS番号 |

165108-09-8 |

分子式 |

C₄₃H₆₁NO₁₁ |

分子量 |

767.94 |

同義語 |

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)

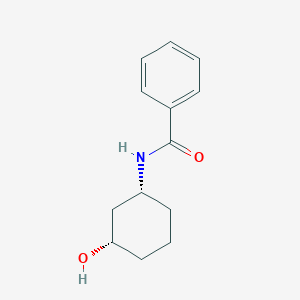

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)